

Technical Guide: The Core Scientific Profile of XEN1101

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Compound of Interest		
Compound Name:	XEN103	
Cat. No.:	B1682291	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to XEN1101. Initial searches for "**XEN103**" did not yield relevant results, suggesting a possible typographical error. The data herein is focused on XEN1101, a compound extensively documented in preclinical and clinical research.

Chemical Identity and Structure

XEN1101, also known as Encukalner or Azetukalner, is a novel, orally active, small molecule. [1][2] It is classified as a selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/3) voltage-gated potassium channels.[1][2]

Chemical Name: N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide[1] Chemical Formula: C23H29FN2O[1] Molecular Weight: 368.49 g/mol [2] CAS Number: 1009344-33-5[1][2]

The molecular structure of XEN1101 is distinct from earlier generation Kv7 channel openers like ezogabine. It features a tertiary aniline structure, which is designed to prevent the formation of chromophoric dimers associated with the skin and retinal pigmentation seen with ezogabine.[3][4]

Mechanism of Action: A Selective Potassium Channel Opener



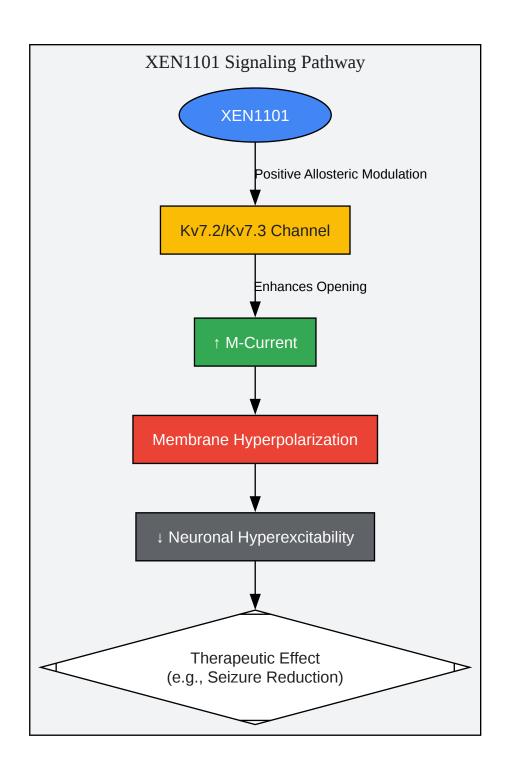




XEN1101 exerts its therapeutic effects by targeting neuronal Kv7.2/Kv7.3 potassium channels, which are critical regulators of neuronal excitability.[3][5] These channels are responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. By enhancing the opening of these channels, XEN1101 increases the M-current, thereby hyperpolarizing the neuronal membrane and decreasing neuronal hyperexcitability, which is a hallmark of conditions like epilepsy.[1][5]

Preclinical studies have demonstrated that XEN1101 is a potent and selective modulator of Kv7.2/Kv7.3 channels.[6] It is approximately 20-fold more potent than ezogabine in potentiating Kv7.2/Kv7.3 heterotetramers.[6] Furthermore, it exhibits selectivity for Kv7.2/7.3 over other Kv7 channel subtypes, such as Kv7.3/7.5 and Kv7.4.[2]





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Caption: Signaling pathway of XEN1101.



Preclinical and Clinical Data

XEN1101 has undergone extensive evaluation in both preclinical models and human clinical trials, primarily for the treatment of focal epilepsy and major depressive disorder.

Table 1: Phase 2b 'X-TOLE' Clinical Trial Efficacy in Focal Epilepsy[5]

Treatment Group (once daily)	Median Percent Reduction in Monthly Focal Seizure Frequency	Responder Rate (≥50% reduction in seizures)
XEN1101 25 mg	52.8% (p<0.001 vs placebo)	54.5% (p<0.001 vs placebo)
XEN1101 20 mg	46.4% (p<0.001 vs placebo)	43.1% (p<0.001 vs placebo)
XEN1101 10 mg	33.2% (p=0.037 vs placebo)	28.3% (p=0.037 vs placebo)
Placebo	18.2%	14.9%

Table 2: Phase 2 'X-NOVA' Clinical Trial Efficacy in Major Depressive Disorder[7]

Treatment Group (once daily)	Mean Reduction in MADRS Score at Week
XEN1101 20 mg	16.94
XEN1101 10 mg	15.61
Placebo	13.90

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the 'X-TOLE' Study[5]

Adverse Event	Incidence in XEN1101 Groups (All Doses)
Dizziness	24.6%
Somnolence	15.6%
Fatigue	10.9%



Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the 'X-NOVA' Study (20 mg dose)[7]

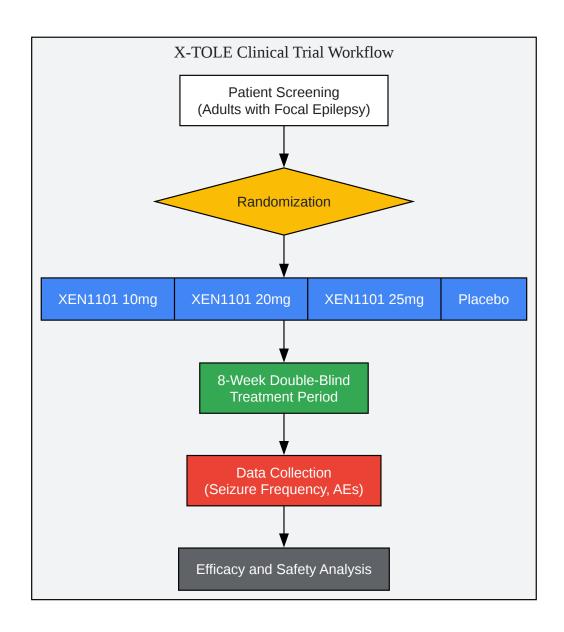
Adverse Event	Incidence in XEN1101 20 mg Group	Incidence in Placebo Group
Dizziness	17.9%	7.3%
Somnolence	10.7%	1.8%
Headache	8.9%	12.7%
Disturbance in Attention	8.9%	0%

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical trials are proprietary. However, the methodologies can be summarized based on the published study designs.

- Objective: To assess the clinical efficacy, safety, and tolerability of XEN1101 as an adjunctive treatment for adults with focal epilepsy.
- Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[8]
 [9]
- Participants: Adult patients with a history of difficult-to-treat focal seizures.
- Intervention: Patients were randomized to receive once-daily doses of XEN1101 (10 mg, 20 mg, or 25 mg) or placebo for an 8-week treatment period.[8][9]
- Primary Endpoint: The median percent change from baseline in monthly focal seizure frequency.[8]
- Key Secondary Endpoint: Responder analysis, defined as the proportion of patients achieving a ≥50% reduction in monthly focal seizure frequency.





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Caption: Workflow of the X-TOLE clinical trial.



- Objective: To evaluate the clinical efficacy, safety, and tolerability of XEN1101 in patients with moderate to severe major depressive disorder (MDD).[7]
- Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[7]
- Participants: 168 patients diagnosed with moderate to severe MDD.[7]
- Intervention: Patients received either 10 mg or 20 mg of XEN1101, or placebo, for a duration of 6 weeks.
- Primary Endpoint: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 6.[7]

Safety and Tolerability Profile

Across clinical trials, XEN1101 has been generally well-tolerated. The adverse events reported are consistent with other anti-seizure medications.[5] In the 'X-TOLE' study, the incidence of treatment-emergent adverse events (TEAEs) was dose-dependent. In the 'X-NOVA' study for MDD, discontinuation rates due to TEAEs were low and comparable across treatment and placebo groups.[7] Notably, no serious adverse events were reported in the XEN1101 treatment arms in the 'X-NOVA' study, and the compound was not associated with clinically significant weight gain or sexual dysfunction.[7]

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